molecular formula C23H21NO4S B4043905 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(thiophen-2-ylcarbonyl)glycinate

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(thiophen-2-ylcarbonyl)glycinate

Cat. No.: B4043905
M. Wt: 407.5 g/mol
InChI Key: PRLNDIQPWDYCHE-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(thiophen-2-ylcarbonyl)glycinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a thiophene ring, and a glycinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(thiophen-2-ylcarbonyl)glycinate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dimethylbenzaldehyde with phenylacetic acid to form an intermediate, which is then reacted with thiophene-2-carbonyl chloride and glycine to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(thiophen-2-ylcarbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the phenyl or thiophene rings.

Scientific Research Applications

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(thiophen-2-ylcarbonyl)glycinate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(thiophen-2-ylcarbonyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(furan-2-ylcarbonyl)glycinate
  • 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(pyridin-2-ylcarbonyl)glycinate
  • 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(benzoyl)glycinate

Uniqueness

Compared to similar compounds, 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(thiophen-2-ylcarbonyl)glycinate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 2-(thiophene-2-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S/c1-15-10-11-18(13-16(15)2)21(26)22(17-7-4-3-5-8-17)28-20(25)14-24-23(27)19-9-6-12-29-19/h3-13,22H,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLNDIQPWDYCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(thiophen-2-ylcarbonyl)glycinate
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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(thiophen-2-ylcarbonyl)glycinate
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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(thiophen-2-ylcarbonyl)glycinate
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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(thiophen-2-ylcarbonyl)glycinate
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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(thiophen-2-ylcarbonyl)glycinate
Reactant of Route 6
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(thiophen-2-ylcarbonyl)glycinate

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